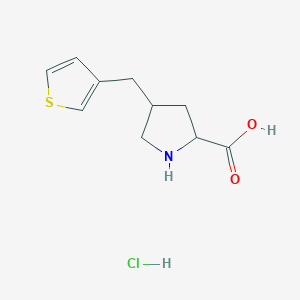

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

Description

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative functionalized with a thiophen-3-ylmethyl substituent at the 4-position and a carboxylic acid group at the 2-position, in its hydrochloride salt form. This compound (CAS: 1217848-38-8) has the molecular formula C₁₀H₁₄ClNO₂S and a molecular weight of 247.74 g/mol . Its stereochemistry is critical; the (2S,4R)-configuration is explicitly noted in some references, indicating a trans relationship between the thiophene substituent and the carboxylic acid group . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and catalytic applications.

Properties

IUPAC Name |

4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7;/h1-2,6,8-9,11H,3-5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBKFAJNTXLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Thiophen-3-ylmethyl Group: This step often involves a substitution reaction where a thiophen-3-ylmethyl halide reacts with the pyrrolidine ring.

Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The thiophen-3-ylmethyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic/Heteroaromatic Substituents

Key Observations :

- Thiophene vs. Benzothiophene : The benzo[b]thiophene analogue (CAS: 1049753-14-1) exhibits higher molecular weight and lipophilicity due to its fused aromatic ring, which may influence receptor binding in drug discovery .

- Halogen Effects: Chlorine and bromine substituents (e.g., in and ) increase molecular weight and alter electronic properties.

Analogues with Charged or Polar Substituents

Key Observations :

- Charge Impact : Charged groups (e.g., trimethylammonium in ) drastically alter solubility and ionic interactions compared to the neutral thiophene group. These derivatives are preferred in aqueous-phase catalysis.

- Stereochemical Considerations : The (2S,4R) configuration in the target compound contrasts with the (2S,4S) configuration in charged analogues, affecting spatial orientation in chiral environments .

Physicochemical Data:

| Property | 4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride | trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride | (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | High (hydrochloride salt) | Moderate (chlorophenyl reduces polarity) | Low (bromine increases hydrophobicity) |

| Synthetic Route | Alkylation of pyrrolidine precursors with thiophene derivatives | Pd-catalyzed coupling or nucleophilic substitution | Grignard or Suzuki-Miyaura cross-coupling for bromobenzyl attachment |

Synthetic Notes:

Research and Application Context

- Catalysis: Proline derivatives like the dimethylamino analogue () are used in asymmetric catalysis, suggesting the thiophene variant could serve as a chiral ligand or organocatalyst.

- Medicinal Chemistry : Thiophene’s bioisosteric similarity to phenyl groups makes this compound a candidate for kinase inhibitors or GPCR modulators, akin to LY2409881 hydrochloride (a pyrimidine-thiophene hybrid in ).

Biological Activity

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid; hydrochloride, also known as (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic applications.

- Molecular Formula : C10H14ClNO2S

- Molar Mass : Approximately 247.74 g/mol

- CAS Number : 1373512-35-6

The compound features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a carboxylic acid functionality. This unique structure contributes to its diverse biological activities.

Research indicates that 4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid; hydrochloride interacts with various biological targets, including enzymes and receptors. These interactions can modulate the activity of these biological targets, potentially leading to therapeutic effects in conditions such as inflammation and cancer .

Biological Activities

-

Anti-inflammatory Effects :

- The compound has shown promise in modulating inflammatory pathways. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties :

-

Neuroprotective Effects :

- There is emerging evidence that 4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid; hydrochloride may protect neuronal cells from oxidative stress, possibly through the modulation of reactive oxygen species (ROS) levels.

Synthesis

The synthesis of 4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid; hydrochloride involves several key steps:

-

Formation of the Pyrrolidine Ring :

- This is typically achieved through cyclization reactions involving amino acid derivatives.

-

Introduction of the Thiophen-3-ylmethyl Group :

- Alkylation of the pyrrolidine ring with thiophen-3-ylmethyl halides under basic conditions.

-

Resolution of Enantiomers :

- The racemic mixture can be resolved into its enantiomers using chiral chromatography.

- Formation of Hydrochloride Salt :

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can stereochemical integrity be preserved?

- Methodology : Synthesis often involves coupling a thiophene derivative (e.g., 3-thiophenemethanol) with a pyrrolidine scaffold. For example, reductive amination or nucleophilic substitution can link the thiophenylmethyl group to the pyrrolidine ring. To preserve stereochemistry, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed. Post-synthetic purification via recrystallization or chiral HPLC ensures enantiomeric purity .

- Validation : Monitor reaction intermediates using -NMR and chiral GC/MS to confirm stereochemical fidelity.

Q. How can the purity and structural identity of this compound be verified?

- Methodology :

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against a reference standard.

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight verification and 2D NMR (COSY, HSQC) to assign proton/carbon connectivity. X-ray crystallography (if crystalline) provides definitive proof of stereochemistry and conformation .

Q. What are the critical storage conditions to maintain stability?

- Methodology : Store as a lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group. For solutions, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (40°C/75% RH) can determine shelf life .

Advanced Research Questions

Q. How does the thiophene moiety influence the compound’s receptor-binding affinity compared to phenyl-substituted analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with phenyl, fluorophenyl, or other heterocyclic substituents (see comparative analogs in ).

- Binding Assays : Use surface plasmon resonance (SPR) or radioligand displacement assays to measure affinity for target receptors (e.g., GPCRs or ion channels). Computational docking (e.g., AutoDock Vina) models interactions between the thiophene’s sulfur atom and receptor hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Orthogonal Assays : Validate activity using cell-based (e.g., cAMP modulation) and biochemical (e.g., enzyme inhibition) assays.

- Batch Analysis : Compare compound purity, salt form (hydrochloride vs. free base), and stereochemistry across studies. Contradictions may arise from impurities or differing enantiomer ratios .

Q. How can metabolic pathways and pharmacokinetic properties be studied for this compound?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Focus on oxidative demethylation or thiophene ring oxidation.

- Pharmacokinetics : Conduct IV/PO dosing in rodent models, with plasma sampling over 24h. Calculate , , and bioavailability. Use allometric scaling for human dose prediction .

Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?

- Methodology : Difficulty in obtaining single crystals may require vapor diffusion or slow cooling. If crystallization fails, use powder XRD paired with DFT calculations to predict crystal packing. For polymorph screening, vary solvents (e.g., ethanol/water mixtures) and analyze via DSC/TGA .

Data Contradictions and Validation

Q. Why do solubility values vary across literature sources, and how should researchers standardize measurements?

- Resolution : Solubility discrepancies often stem from pH (hydrochloride salt vs. free base), solvent polarity, or temperature. Standardize measurements using USP buffers (pH 1.2–7.4) and nephelometry for turbidity detection. Report results with ±SD from triplicate experiments .

Comparative Structural Analysis

Q. How do structural analogs (e.g., 4-azidopyrrolidine or phenylpropyl derivatives) inform SAR for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.